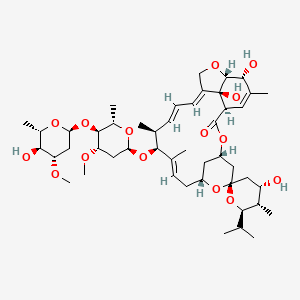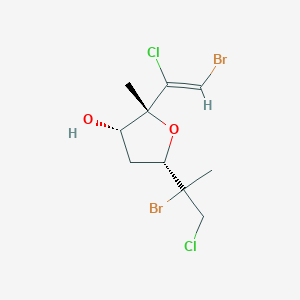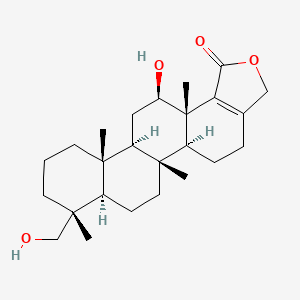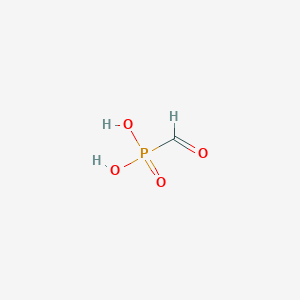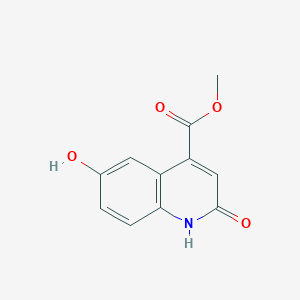
Quinolactacin A
Übersicht
Beschreibung
Quinolactacin A is a quinolone fungal metabolite originally isolated from Penicillium . It inhibits TNF production induced by LPS in murine peritoneal macrophages .
Synthesis Analysis
The biosynthesis of Quinolactacin A was investigated by feeding experiments using 13C single-labeled precursors . The total synthesis of Quinolactacin-H, a related compound, was achieved through enantioselective methods .Molecular Structure Analysis
Quinolactacins contain a quinolone skeleton conjugated with a gamma-lactam . The structure of Quinolactacin-H was determined by spectroscopic analysis and the absolute configurations by X-ray crystallographic analysis .Chemical Reactions Analysis
Quinolactacin A is derived from the primary metabolite L-kynurenine via methylation, oxidative decarboxylation, and amide hydrolysis reactions .Physical And Chemical Properties Analysis
Quinolactacin A is a solid substance . Its molecular formula is C16H18N2O2 and its molecular weight is 270.3 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Quinolactacin A Applications
Quinolactacin A is a compound with a range of potential applications across various scientific fields. Below is a detailed analysis of six unique applications, each within its own scientific domain.
Medicine: TNF Production Inhibition: Quinolactacin A has been identified as an inhibitor of tumor necrosis factor (TNF) production . This activity is significant because TNF is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. TNF inhibitors are used in medicine to treat inflammatory conditions such as rheumatoid arthritis, ankylosing spondylitis, and inflammatory bowel disease.
Biotechnology: Anti-Proliferative Agent: Research has shown that Quinolactacin A possesses anti-proliferative properties . It has been tested against various human cancer cell lines and has shown some level of activity, which suggests its potential use in cancer treatment. Its ability to induce apoptosis in Plasmodium falciparum also indicates a possible application in antimalarial therapies.
Agriculture: Biofilm Inhibition: Quinolactacin A derivatives have demonstrated strong inhibition and dispersion of Pseudomonas aeruginosa biofilms . This property can be harnessed in agriculture to develop natural anti-biofilm agents, which could play a role in protecting crops from bacterial infections and reducing microbial resistance.
Environmental Science: Microbial Resistance: The anti-biofilm properties of Quinolactacin A also have implications for environmental science . By controlling biofilm formation, it can help manage microbial populations in natural water systems and reduce the spread of resistant bacteria in the environment.
Material Science: Structural Motifs in Complexes: Quinolactacin A and its derivatives have structural motifs that act as subunits in a large number of natural product complexes . These motifs can be used in material science for the synthesis of complex molecules with potential applications in drug development and other areas.
Analytical Chemistry: Spectroscopic Analysis: Quinolactacin A’s structure has been determined through spectroscopic analysis and X-ray crystallography . These methods are essential in analytical chemistry for identifying and characterizing new compounds, which is crucial for the development of new drugs and materials.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-butan-2-yl-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQAMWKNPOTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolactacin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



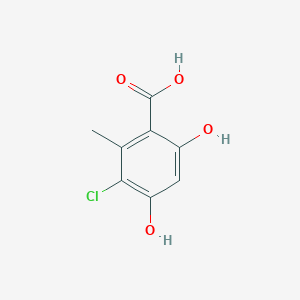
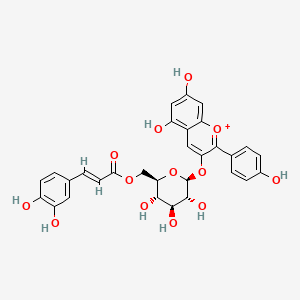
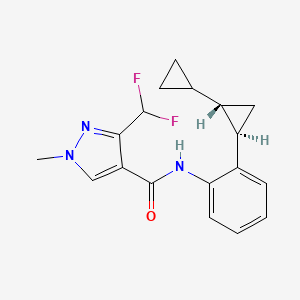
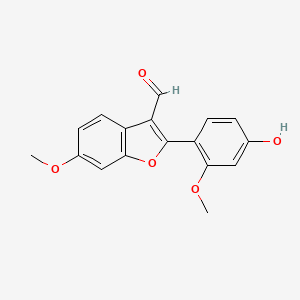
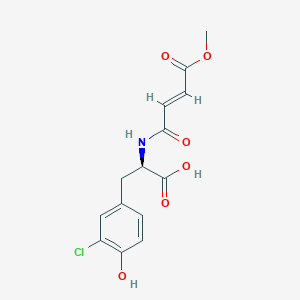
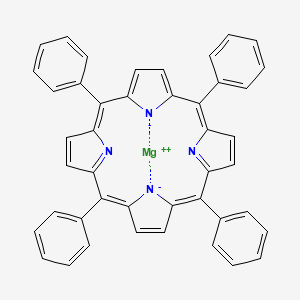
![N-[4-[2-[[(R)-2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[2-oxo-3-(3-cyclopentylpropyl)-1-imidazolidinyl]benzenesulfonamide](/img/structure/B1248660.png)
